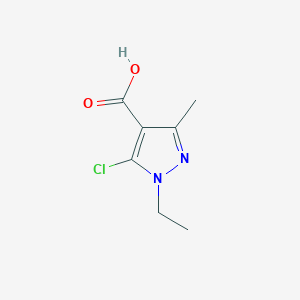
5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Chemistry
Herbicidal Properties
5-Chloro-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is primarily recognized for its effectiveness as a herbicide. It plays a crucial role in controlling unwanted plant growth, thus improving crop yields. The compound's selective action helps reduce competition for resources among crops, making it valuable in agricultural practices aimed at enhancing productivity and sustainability .
Pharmaceutical Development
Synthesis of Novel Pharmaceuticals
This compound serves as an important building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can lead to the development of targeted therapies for specific diseases. Research has shown that derivatives of this pyrazole compound exhibit significant biological activity, paving the way for new drug formulations .
Material Science
Advanced Materials Formulation
In material science, this compound is utilized in the formulation of advanced materials, including polymers and coatings. The unique chemical properties of this compound enhance the durability and performance of materials, making them suitable for various industrial applications. Its incorporation into materials can lead to improved resistance against environmental factors .
Analytical Chemistry
Reagent in Analytical Methods
The compound also finds applications in analytical chemistry as a reagent. It facilitates the detection and quantification of other compounds, which is essential for quality control across different industries. Its effectiveness in analytical methods underscores its versatility beyond agricultural and pharmaceutical uses .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Agricultural Chemistry | Effective herbicide that improves crop yield by controlling unwanted plant growth |
| Pharmaceutical Development | Building block for synthesizing novel pharmaceuticals targeting specific diseases |
| Material Science | Used in formulating advanced materials such as polymers and coatings for enhanced durability |
| Analytical Chemistry | Acts as a reagent facilitating detection and quantification of compounds for quality control |
Case Studies and Research Findings
- Agricultural Efficacy : Studies have demonstrated that formulations containing this compound significantly reduce weed populations in various crops, leading to increased yields .
- Pharmaceutical Innovations : Research has highlighted the potential of this compound in developing anti-cancer agents, showcasing its ability to modify cellular pathways involved in tumor growth .
- Material Enhancements : Investigations into polymer blends incorporating this pyrazole derivative have shown improvements in thermal stability and mechanical properties, making them suitable for demanding applications .
Propiedades
IUPAC Name |
5-chloro-1-ethyl-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQXUQOQZIPAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















